molecular formula C11H12N2O4S B018412 3-(6-Methyl-1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl)propanoic acid CAS No. 101063-96-1

3-(6-Methyl-1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl)propanoic acid

Cat. No. B018412
M. Wt: 268.29 g/mol
InChI Key: HPBPHEGIANTPHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are structurally related to the compound , has been discussed in several publications . For instance, one method involves the reaction of anilines with chlorosulfonyl isocyanate and cyclization of the N-chlorosulfonyl ureas . Another method involves a Curtius rearrangement followed by an intramolecular cyclization .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been studied . These compounds have been evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue .

Future Directions

The future directions for research on 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are structurally related to the compound , could involve further exploration of their pharmacological activities . These compounds have shown potential as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer agents, KATP channel activators, and AMPA receptor modulators .

properties

IUPAC Name

3-(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-7-2-3-9-8(6-7)12-10(4-5-11(14)15)13-18(9,16)17/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBPHEGIANTPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30876356
Record name PROPANOIC ACID, 3-(6-METHYL-4H-1,2,4-BENZOTHIADI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Methyl-1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl)propanoic acid

CAS RN

101063-96-1
Record name PROPANOIC ACID, 3-(6-METHYL-4H-1,2,4-BENZOTHIADI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Methyl-1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl)propanoic acid
Reactant of Route 2
3-(6-Methyl-1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl)propanoic acid
Reactant of Route 3
3-(6-Methyl-1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl)propanoic acid
Reactant of Route 4
3-(6-Methyl-1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl)propanoic acid
Reactant of Route 5
3-(6-Methyl-1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(6-Methyl-1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl)propanoic acid

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